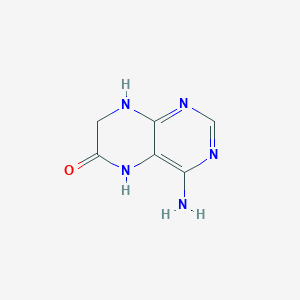

4-Amino-5,6,7,8-tetrahydropteridin-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUSOOYHVXSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N=CN=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5,6,7,8-tetrahydropteridin-6-one and its Biological Significance

This guide provides a comprehensive technical overview of 4-Amino-5,6,7,8-tetrahydropteridin-6-one, a pteridine derivative of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, properties, and synthesis, with a primary focus on its relationship to the biologically critical cofactor tetrahydrobiopterin (BH4) and its oxidized form, 7,8-dihydrobiopterin (BH2). Understanding this context is paramount to appreciating the scientific and therapeutic potential of this class of molecules.

Deciphering the Core Structure: Nomenclature and Isomerism

The compound "this compound" belongs to the pteridine family, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. The systematic name specifies a tetrahydropteridine core with an amino group at the 4th position and a keto group at the 6th position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 22386-63-6 | [1][2] |

| Molecular Formula | C6H7N5O | [2] |

| Molecular Weight | 165.15 g/mol | [2] |

It is crucial to recognize that the biological activity of pteridines is often intrinsically linked to their stereochemistry and redox state. The core structure of this compound is foundational to more complex and biologically active molecules like tetrahydrobiopterin (BH4). BH4 is the fully reduced and active cofactor form, while 7,8-dihydrobiopterin (BH2) is an oxidized, inactive form.[3][4]

The Biological Landscape: The Central Role of Tetrahydrobiopterin (BH4)

To appreciate the significance of this compound, we must first understand the pivotal role of its close relative, tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes.[5]

Key BH4-Dependent Enzymes:

-

Nitric Oxide Synthases (NOS): All isoforms of NOS (eNOS, nNOS, and iNOS) require BH4 to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[4]

-

Aromatic Amino Acid Hydroxylases:

-

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[5]

-

-

Alkylglycerol monooxygenase (AGMO): Involved in the metabolism of ether lipids.[5]

The "Uncoupling" Phenomenon: A Critical Insight

In the absence of sufficient BH4, or when the ratio of BH2 to BH4 is high, NOS enzymes become "uncoupled."[4] Instead of producing NO, they produce superoxide radicals (O2•−), leading to oxidative stress and endothelial dysfunction.[4] This uncoupling is implicated in numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy.[4]

Biosynthesis and Regeneration: A Tightly Regulated Cycle

The cellular levels of BH4 are maintained through a delicate balance of de novo synthesis and regeneration pathways.

De Novo Synthesis of BH4

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and involves three key enzymes:

-

GTP cyclohydrolase I (GTPCH): The rate-limiting enzyme that converts GTP to dihydroneopterin triphosphate.

-

6-Pyruvoyl-tetrahydropterin synthase (PTPS): Converts dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.

-

Sepiapterin reductase (SR): Catalyzes the final two reduction steps to produce BH4.[5]

Caption: De Novo Biosynthesis of Tetrahydrobiopterin (BH4).

The Salvage Pathway: Regeneration of BH4

During its enzymatic function, BH4 is oxidized to pterin-4a-carbinolamine, which is then dehydrated to quinonoid dihydrobiopterin. Dihydropteridine reductase (DHPR) then reduces quinonoid dihydrobiopterin back to BH4, completing the salvage pathway.[5]

Caption: The Tetrahydrobiopterin (BH4) Salvage Pathway.

Synthesis and Chemical Properties

The synthesis of pteridine derivatives like this compound can be achieved through various organic synthesis routes. A common strategy involves the condensation of a pyrimidine precursor with a suitable dicarbonyl compound, followed by reduction steps.

General Synthetic Approach

A plausible synthetic route could involve the reaction of 2,4,5-triaminopyrimidin-6(1H)-one with a three-carbon aldehyde or ketone, followed by cyclization and selective reduction. The specific reaction conditions would dictate the final stereochemistry and saturation of the pyrazine ring.

While specific, detailed protocols for the synthesis of this compound are not extensively documented in readily available literature, the synthesis of related tetrahydropteridines provides a foundational methodology.[6][7] For instance, the synthesis of D-7,8-dihydroneopterin-3'-triphosphate has been described, involving chemical or catalytic reduction of the corresponding neopterin derivative.[6]

Therapeutic and Research Applications

The modulation of the BH4 pathway holds significant therapeutic potential for a range of diseases. While this compound itself is not a widely used therapeutic, its structural analogs and derivatives are areas of active research.

Cardiovascular Disease

Given the critical role of BH4 in endothelial function, supplementation with BH4 or strategies to increase its bioavailability are being explored for conditions associated with endothelial dysfunction. The administration of BH2, a precursor in the salvage pathway, has been shown to influence NO production and reactive oxygen species generation in endothelial cells.[8]

Neurological Disorders

Deficiencies in BH4 synthesis or regeneration can lead to severe neurological disorders due to the impaired production of neurotransmitters.[5] Conditions such as phenylketonuria (PKU) and certain forms of dystonia are linked to defects in the BH4 pathway.[5]

Anti-inflammatory and Antiproliferative Potential

Recent research has highlighted the potential of 5,6,7,8-tetrahydropteridine scaffolds as anti-inflammatory agents by targeting pathways such as the NLRP3 inflammasome.[9] Furthermore, derivatives of 2-amino-7,8-dihydropteridin-6(5H)-one have demonstrated antiproliferative activity against various cancer cell lines, suggesting a potential role in oncology drug development.[10]

Experimental Protocols: A Practical Perspective

Quantification of Pteridines by HPLC

Objective: To determine the cellular concentrations of BH4 and BH2.

Principle: Pteridines can be separated and quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection. Differential oxidation allows for the separate measurement of the reduced (BH4) and oxidized (BH2 and biopterin) forms.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest cells or tissues and immediately lyse in a solution containing a reducing agent (e.g., dithiothreitol) to preserve the redox state of BH4.

-

Deproteinate the sample by acid precipitation (e.g., with perchloric acid or trichloroacetic acid).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Differential Oxidation:

-

Divide the supernatant into two aliquots.

-

Aliquot 1 (Total Biopterins): Add an oxidizing agent (e.g., acidic iodine solution) to convert all reduced pteridines (BH4 and BH2) to biopterin. Quench the reaction with ascorbic acid.

-

Aliquot 2 (Oxidized Biopterins): Add an alkaline iodine solution. This will only oxidize BH2 to biopterin, leaving BH4 intact. Quench with ascorbic acid.

-

-

HPLC Analysis:

-

Inject the prepared samples onto a reverse-phase HPLC column.

-

Use an appropriate mobile phase (e.g., a methanol/water gradient with a suitable buffer) to achieve separation.

-

Detect the eluted pteridines using a fluorescence detector (excitation ~350 nm, emission ~450 nm).

-

-

Data Analysis:

-

Quantify the biopterin peak in each sample against a standard curve.

-

The amount of BH4 is calculated by subtracting the amount of oxidized biopterins (Aliquot 2) from the total biopterins (Aliquot 1).

-

Conclusion

This compound, while not as extensively studied as its close relative tetrahydrobiopterin, represents a core chemical scaffold with immense biological relevance. A thorough understanding of its structure and its place within the intricate network of pteridine metabolism is essential for researchers and drug developers. The insights gained from studying the BH4 pathway continue to open new avenues for therapeutic intervention in a wide array of human diseases, from cardiovascular disorders to neurological conditions and cancer. The continued exploration of novel tetrahydropteridine derivatives holds the promise of yielding next-generation therapeutics with enhanced specificity and efficacy.

References

- Boyle, P. H., & Elford, R. M. (1988). Synthesis of enzymatically active D-7,8-dihydroneopterin-3'-triphosphate.

-

PubChem. (n.d.). D-erythro-7,8-dihydrobiopterin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). a 7,8-Dihydrobiopterin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 7,8-Dihydro-L-biopterin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2025, March 28). Dihydrobiopterin. In Wikipedia. [Link]

- Kapatos, G., & Kaufman, S. (1981). The enzymatic synthesis of sepiapterin by chicken kidney preparations. Journal of Biological Chemistry, 256(6), 2827-2831.

- Kapatos, G., Katoh, S., & Kaufman, S. (1976). Biopterin : II. Evidence for cerebral synthesis of 7,8-dihydrobiopterin in vivo and in vitro. Neurochemical Research, 1(6), 627-639.

-

Crabtree, M. J., Tatham, A. L., Hale, A. B., Channon, K. M., & Alp, N. J. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 296(5), H1348-H1355. [Link]

-

Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. The Biochemical journal, 347(Pt 1), 1–16. [Link]

-

PubChem. (n.d.). Tetrahydropterin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5,6,7,8-tetrahydroxy-6-(1,2,3-trihydroxypropyl)-3,4a,7,8a-tetrahydropteridin-4-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- De la Cruz, P., Martín, M., Palacios, F., & de los Santos, J. M. (2003). Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. Bioorganic & Medicinal Chemistry, 11(23), 5031-5039.

- Chen, R., Cooper, M. A., & Blaskovich, M. A. T. (2024). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Organic & Biomolecular Chemistry, 23(1), 174-182.

-

PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Longobardi, M., et al. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Il Farmaco, 56(5-7), 461-465. [Link]

-

Pseudomonas aeruginosa Metabolome Database. (n.d.). 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589). Retrieved January 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one Sulfate. Retrieved January 22, 2026, from [Link]

-

Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]

-

Zhao, P., et al. (2017). Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4067-4072. [Link]

-

PubChem. (n.d.). 6-Carboxy-5,6,7,8-tetrahydropterin. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Dihydrobiopterin - Wikipedia [en.wikipedia.org]

- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of enzymatically active D-7,8-dihydroneopterin-3'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-5,6,7,8-tetrahydropteridin-6-one

This guide provides a comprehensive overview of a viable synthetic pathway for 4-Amino-5,6,7,8-tetrahydropteridin-6-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical implementation and adaptation.

Introduction

The pteridine core is a fundamental structural motif in a variety of biologically significant molecules, including folic acid and biopterin. The tetrahydro derivative, this compound, represents a scaffold with potential for exploration in various therapeutic areas due to its structural similarity to endogenous pterins. This document outlines a logical and experimentally validated approach to its synthesis, commencing from readily accessible starting materials.

The synthetic strategy hinges on two key transformations: the construction of the pteridine ring system through a condensation reaction, followed by the reduction of the pyrazine ring to afford the desired tetrahydro derivative.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of 4-Aminopteridin-6-one, followed by a catalytic hydrogenation to yield the final product. This approach offers a clear and modular route, allowing for optimization at each stage.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4-Aminopteridin-6-one

The initial and crucial step involves the construction of the pteridine bicyclic system. This is accomplished through the condensation of a suitably substituted pyrimidine with a three-carbon synthon.

Rationale and Key Considerations

The selection of 2,4,5-triamino-6-hydroxypyrimidine as the starting material is strategic. The pre-existing amino group at the C4 position and the hydroxyl group at the C6 position (which exists in tautomeric equilibrium with the 6-oxo form) directly install the required functionalities in the final pteridine ring. The vicinal diamines at C5 and the amino group that will become the N1 of the pyrazine ring are poised for cyclization.

Glyoxylic acid serves as an effective C2 synthon to form the pyrazine ring. The reaction proceeds via a well-established condensation mechanism to furnish the desired 4-Aminopteridin-6-one.

Experimental Protocol

Materials:

-

2,4,5-Triamino-6-hydroxypyrimidine sulfate

-

Glyoxylic acid monohydrate

-

Sodium hydroxide

-

Hydrochloric acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate in deionized water.

-

Adjust the pH of the solution to approximately 3-4 using a dilute solution of sodium hydroxide.

-

To this solution, add an aqueous solution of glyoxylic acid monohydrate dropwise over a period of 30 minutes at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

-

The crude 4-Aminopteridin-6-one can be further purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture.

Table 1: Reaction Parameters for the Synthesis of 4-Aminopteridin-6-one

| Parameter | Value |

| Reactant 1 | 2,4,5-Triamino-6-hydroxypyrimidine sulfate |

| Reactant 2 | Glyoxylic acid monohydrate |

| Solvent | Deionized Water |

| pH | 3-4 |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

Step 2: Catalytic Hydrogenation of 4-Aminopteridin-6-one

The final step in the synthetic sequence is the reduction of the pyrazine ring of 4-Aminopteridin-6-one to yield the target molecule, this compound. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and selectivity.

Rationale and Mechanistic Insights

Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C), is a well-established method for the reduction of aromatic heterocyclic systems. The reaction involves the addition of hydrogen across the double bonds of the pyrazine ring in a stereospecific manner. The choice of solvent and catalyst is critical to ensure complete reduction while minimizing side reactions.

Caption: Experimental workflow for the catalytic hydrogenation.

Experimental Protocol

Materials:

-

4-Aminopteridin-6-one

-

10% Palladium on Carbon (Pd/C)

-

Glacial acetic acid

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

To a high-pressure hydrogenation vessel, add 4-Aminopteridin-6-one and 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Add glacial acetic acid as the solvent.

-

Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. The reaction progress can also be monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional acetic acid.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by trituration with a suitable solvent or by recrystallization to afford pure this compound.

Table 2: Key Parameters for Catalytic Hydrogenation

| Parameter | Value |

| Substrate | 4-Aminopteridin-6-one |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Glacial Acetic Acid |

| Hydrogen Pressure | 50-100 psi |

| Temperature | Room Temperature to 50 °C |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This guide has detailed a robust and logical synthetic pathway for the preparation of this compound. The described two-step approach, involving the initial construction of the pteridine ring followed by catalytic hydrogenation, provides a reliable method for accessing this valuable heterocyclic scaffold. The provided experimental protocols and rationale behind each step are intended to empower researchers to successfully synthesize this compound and explore its potential in various scientific endeavors.

References

-

Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part II. 6- and 7-Hydroxypteridines and their derivatives. Journal of the Chemical Society (Resumed), 1620. [Link]

- Boyle, P. H. (1993). An improved process for the preparation of 2,4-diamino-6-(hydroxymethyl)pteridine salts. DE4309123A1.

-

Guirado, A., et al. (2013). First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. ChemInform. [Link]

-

Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. Australian Journal of Chemistry, 41(4), 667-676. [Link]

The Emergence of a Key Heterocycle: A Technical Guide to the Discovery and History of 4-Amino-5,6,7,8-tetrahydropteridin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine, represents a cornerstone in the landscape of biologically active molecules. This in-depth technical guide charts the historical journey and scientific discovery of a fundamental member of this family: 4-Amino-5,6,7,8-tetrahydropteridin-6-one. While the formal "discovery" of this specific synthetic compound is not a singular event, its history is intrinsically woven into the broader exploration of pteridine chemistry and the elucidation of the vital roles of its derivatives, such as tetrahydrobiopterin (BH4), in biological systems. This guide will delve into the foundational synthesis methodologies that paved the way for its creation, its chemical identity, and the profound biological significance of its core structure as a critical cofactor in enzymatic reactions essential to life.

A Legacy in Wings: The Historical Context of Pteridine Discovery

The story of pteridines begins not in a laboratory, but in the vibrant hues of nature. In 1889, Sir Frederick Gowland Hopkins, a pioneer in biochemistry, isolated yellow pigments from the wings of English butterflies.[1] This marked the first recorded encounter with this class of compounds. However, it wasn't until the 1940s that the chemical structures of these pigments were elucidated, revealing a novel heterocyclic system composed of fused pyrimidine and pyrazine rings.[1] The name "pterin," derived from the Greek word "ptera" meaning wing, was aptly bestowed upon these molecules, forever linking them to their natural origin.[1]

Early research on pteridines was largely driven by an interest in their role as pigments and their structural relationship to other important biological molecules like riboflavin. The fundamental pteridine nucleus, a pyrazino[2,3-d]pyrimidine, was found to be the parent structure for a vast family of naturally occurring and synthetic compounds with diverse biological activities.[2][3] These compounds are broadly classified into "conjugated" pteridines, with complex side chains like folic acid, and "unconjugated" pteridines, such as biopterin and neopterin, which bear simpler substituents at the 6-position.[2]

The Chemical Blueprint: Foundational Synthesis of the Tetrahydropteridinone Core

The synthesis of the this compound core structure is a testament to the advancements in heterocyclic chemistry. While a specific "first synthesis" of this exact molecule is not prominently documented as a landmark discovery, its preparation relies on well-established principles of pteridine synthesis developed over decades. The most common and logical approach involves the condensation of a suitably substituted pyrimidine with a three-carbon unit to form the pyrazine ring.

The Gabriel-Colman Synthesis and its Progeny

A foundational method for constructing the pteridine ring system is the Gabriel-Colman synthesis, which involves the cyclo-condensation of a 5,6-diaminopyrimidine with an α-dicarbonyl compound like glyoxal or benzil.[3] This approach, and variations thereof, have been instrumental in accessing a wide array of pteridine derivatives.

A Generalizable Synthetic Strategy

A plausible and historically informed synthetic route to this compound and its analogs is outlined below. This strategy is based on the pioneering work in pteridine chemistry and represents a logical convergence of established synthetic methodologies.

Experimental Protocol: A Representative Synthesis of the 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one Core

This protocol is a generalized representation based on established pteridine synthesis principles.

Step 1: Synthesis of a 2,4,5-Triaminopyrimidine Derivative

-

Starting Material: A 2,4-diamino-6-hydroxypyrimidine is often the precursor.

-

Nitrosation: The pyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to introduce a nitroso group at the 5-position, yielding a 2,4-diamino-5-nitroso-6-hydroxypyrimidine.

-

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite or through catalytic hydrogenation, to afford the key intermediate: 2,4,5-triamino-6-hydroxypyrimidine.

Step 2: Cyclization to form the Pteridine Ring

-

Condensation: The 2,4,5-triamino-6-hydroxypyrimidine is condensed with an appropriate three-carbon aldehyde or ketone. For the synthesis of the unsubstituted tetrahydropteridinone core, a simple α-keto-acid or a related derivative would be employed.

-

Ring Closure: The condensation is typically carried out in a suitable solvent, often under acidic or basic conditions, to facilitate the formation of the pyrazine ring and yield a dihydropteridine intermediate.

Step 3: Reduction to the Tetrahydro- form

-

Catalytic Hydrogenation: The resulting pteridine or dihydropteridine is then subjected to catalytic hydrogenation to reduce the pyrazine ring. A catalyst such as platinum oxide or palladium on carbon is commonly used.

-

Isolation: The final this compound is then isolated and purified, often as a salt to improve stability.

Causality in Experimental Design: The choice of a 5,6-diaminopyrimidine as a starting material is crucial as it provides the necessary nucleophilic centers for the condensation reaction to form the pyrazine ring. The reduction of the fully aromatic pteridine to its tetrahydro form is essential for its biological activity as a cofactor, as the reduced form is the active species.

Chemical Identity and Physicochemical Properties

The systematic IUPAC name for the core structure is 2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one.[4] Its dihydrochloride salt has the CAS Number 5752-25-0.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₉N₅O | [4] |

| Molecular Weight | 167.17 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water, especially as a salt | [5] |

Note: Exact values may vary depending on the specific salt form and purity.

The Biological Imperative: Mechanism of Action and Significance

The profound importance of the this compound core structure lies in its role as the fundamental framework for tetrahydrobiopterin (BH4), an essential cofactor for a number of critical enzymes.[6][7]

Tetrahydrobiopterin: The Active Cofactor

Tetrahydrobiopterin (specifically the (6R)-isomer) is an indispensable cofactor for the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[8] These enzymes are pivotal in the metabolism of phenylalanine and the biosynthesis of the neurotransmitters dopamine, norepinephrine, epinephrine, and serotonin.[7][8]

The Nitric Oxide Synthase (NOS) Connection

The tetrahydropterin core is also a critical cofactor for all isoforms of nitric oxide synthase (NOS).[7] NOS catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, a state implicated in endothelial dysfunction and cardiovascular disease.

Biosynthesis and Regeneration

The de novo biosynthesis of BH4 in the body starts from guanosine triphosphate (GTP) and involves a series of enzymatic steps catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).[1][6][8] The regeneration of BH4 from its oxidized form, dihydrobiopterin (BH2), is carried out by the enzyme dihydropteridine reductase (DHPR), highlighting a critical recycling pathway to maintain adequate levels of the active cofactor.[8]

Broader Implications and Future Directions

The foundational this compound structure and its derivatives continue to be of significant interest to researchers. Synthetic analogs are being explored for their potential therapeutic applications. For instance, derivatives of 2-amino-7,8-dihydropteridin-6(5H)-one have been investigated for their antiproliferative activities against various cancer cell lines.[9] The development of stable and bioavailable synthetic pteridines is an active area of research for the treatment of genetic disorders of BH4 metabolism and conditions associated with oxidative stress and NOS uncoupling.

Conclusion

The journey of this compound, from the early observations of butterfly wing pigments to the intricate understanding of its role as a fundamental cofactor, encapsulates a significant chapter in the history of science. Its discovery was not a singular event but rather an evolutionary process built upon the foundations of organic synthesis and the relentless pursuit of understanding the molecular basis of life. For researchers and drug developers, the pteridine scaffold remains a fertile ground for discovery, with the potential to yield novel therapeutics for a wide range of human diseases.

References

-

Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. orientjchem.org. [Link]

-

Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. PMC. [Link]

-

Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. PMC. [Link]

-

Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines. Journal of the Chemical Society C. [Link]

-

Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives. PubMed. [Link]

-

2-Amino-5,6,7,8-tetrahydropteridin-4(1H)-one Dihydrochloride. Pharmaffiliates. [Link]

-

Tetrahydrobiopterin biosynthesis, regeneration and functions. PMC. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

-

New Pteridine Synthesis. C&EN Global Enterprise. [Link]

-

Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. NIH. [Link]

- Novel process for the preparation of sapropterin dihydrochloride and its key intermediate, l-biopterin.

-

Molecule of the Month: Tetrahydrobiopterin Biosynthesis. PDB-101. [Link]

-

Tetrahydrobiopterin. Wikipedia. [Link]

-

2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-8-nitroso-5,6,7,8-tetrahydropteridin-4(1H)-one hydrochloride. SynThink Research Chemicals. [Link]

-

Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]

-

Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. orientjchem.org. [Link]

-

Synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. ACS Publications. [Link]

-

Pteridine studies. Part XXXVI. The action of acid and alkali on pteridine. Journal of the Chemical Society C: Organic. [Link]

-

Synthesis and Antibacterial Activity of Cationic Amino Acid-Conjugated Dendrimers Loaded with a Mixture of Two Triterpenoid Acids. PMC. [Link]

-

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one. ChemBK. [Link]

-

Pteridine. Britannica. [Link]

-

Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]

-

Pteridine studies. Part XXXII. Nucleophilic addition reactions of 2-aminopteridine. Journal of the Chemical Society C: Organic. [Link]

-

-

Pteridine studies. Part XI. The decomposition of 2-hydroxypteridine by alkali. Journal of the Chemical Society (Resumed). [Link]

-

Sources

- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 8. PDB-101: Molecule of the Month: Tetrahydrobiopterin Biosynthesis [pdb101.rcsb.org]

- 9. Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-5,6,7,8-tetrahydropteridin-6-one IUPAC name

An In-Depth Technical Guide to 4-Amino-5,6,7,8-tetrahydropteridin-6-one

Authored by: A Senior Application Scientist

The pteridine core is a foundational scaffold in numerous biologically critical molecules, including essential enzymatic cofactors. This guide provides a detailed examination of this compound, a member of the tetrahydropteridine family. We will explore its chemical identity, synthesis strategies, and its relationship to vital biological pathways, particularly through its analogy to tetrahydrobiopterin (BH4). This document serves as a comprehensive resource for researchers and drug development professionals, offering insights into the compound's potential as a scaffold for novel therapeutics and as a tool for biochemical investigation.

Introduction: The Significance of the Pteridine Scaffold

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1][2] First isolated from the pigments of butterfly wings, their significance is now understood to extend far beyond coloration.[2][3] Pteridine derivatives are central to a multitude of biological processes, functioning as critical cofactors for enzymes involved in the metabolism of amino acids, the synthesis of neurotransmitters, and the production of nitric oxide.[4][5][6]

This compound belongs to the reduced pteridine family. Its structure is closely related to (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[4][6] Understanding the chemistry and biology of analogs like this compound is crucial for developing novel therapeutics that can modulate these key enzymatic pathways, with potential applications in treating metabolic disorders, neurological diseases, and inflammatory conditions.[3][7]

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 2-amino-5,6,7,8-tetrahydropteridin-4(1H)-one .[8] However, it is commonly referred to by various names in chemical literature and databases.

| Property | Value | Source |

| IUPAC Name | 2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one | [8] |

| Common Name | This compound | N/A |

| Molecular Formula | C₆H₉N₅O | [8] |

| Molecular Weight | 167.17 g/mol | N/A |

| CAS Number | 22386-63-6 | [9] |

| Canonical SMILES | C1CNC2=C(N1)C(=O)NC(=N2)N | [8] |

| InChI Key | BOEUHAUGJSOEDZ-UHFFFAOYSA-N | [8] |

Synthetic Strategies for the Tetrahydropteridine Core

The synthesis of pteridine derivatives is a well-established field in heterocyclic chemistry, driven by their biological importance.[1] Two primary approaches are commonly employed to construct the core pteridine ring system, which can then be reduced to the tetrahydro state.

A. Condensation Reactions (Gabriel-Isay Synthesis): The most traditional and versatile method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[1][3] This approach allows for significant diversity in the final pteridine structure by varying the substituents on both reactants.

B. Synthesis from Pyrazine Precursors (Taylor Synthesis): A less common but effective route involves building the pteridine ring system from a substituted pyrazine precursor.[10] This method is particularly useful when the required pyrimidine starting materials are difficult to obtain.[10]

Reduction to the Tetrahydro State: Once the aromatic pteridine is formed, reduction to the 5,6,7,8-tetrahydro level is typically achieved through catalytic hydrogenation.[11][12] Platinum-based catalysts (e.g., PtO₂) in an acidic medium like trifluoroacetic acid are often employed for this transformation.[11][13] This step is critical as the reduced form is the biologically active state for many pteridine cofactors.

Caption: General synthetic workflow for 5,6,7,8-tetrahydropteridines.

Biochemical Relevance: An Analog of Tetrahydrobiopterin (BH4)

The structural similarity of this compound to tetrahydrobiopterin (BH4) suggests its potential to interact with BH4-dependent biological systems. BH4 is an indispensable cofactor for several key enzymes.[5][6]

A. Aromatic Amino Acid Hydroxylases: BH4 is essential for the activity of:

-

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.[4]

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.[4][14]

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[4][14]

B. Nitric Oxide Synthases (NOS): All three isoforms of NOS (eNOS, nNOS, iNOS) require BH4 to produce nitric oxide (NO) from L-arginine.[6][14] In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide radicals instead of NO, leading to oxidative stress.[14]

C. Ether Lipid Oxidase: BH4 also acts as a cofactor for alkylglycerol monooxygenase, which is involved in the catabolism of ether lipids.[5]

Given this central role, synthetic analogs of BH4 are valuable tools for studying these enzymatic processes and have therapeutic potential for diseases linked to BH4 deficiency or dysfunction, such as phenylketonuria (PKU), cardiovascular diseases, and certain neurodegenerative disorders.[4][13][14]

Caption: Role of BH4 as a cofactor in neurotransmitter and NO synthesis.

Applications in Drug Discovery and Chemical Biology

While direct biological activity data for this compound is limited in publicly accessible literature, the broader class of substituted tetrahydropteridines is an active area of research.

-

Anti-inflammatory Agents: The tetrahydropteridine scaffold has been identified as a promising starting point for developing novel anti-inflammatory compounds, particularly through the inhibition of pathways like the NLRP3 inflammasome.[7]

-

Anticancer Therapeutics: Derivatives of 2-amino-7,8-dihydropteridin-6(5H)-one have been synthesized and shown to possess potent antiproliferative activities against various human cancer cell lines, inducing G1 cell-cycle arrest.[15] The structure-activity relationship studies suggest that modifications at the C-2 position are crucial for modulating antitumor activity.[15]

-

Enzyme Inhibitors/Modulators: As analogs of a natural cofactor, these compounds can be used to design competitive inhibitors or allosteric modulators of BH4-dependent enzymes. This approach is fundamental in drug design for targeting specific enzymatic activities.

The simple structure of this compound makes it an attractive scaffold for medicinal chemists to elaborate upon, adding various functional groups to probe interactions with enzyme active sites and develop potent and selective drug candidates.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a general, reliable method for the synthesis of a 5,6,7,8-tetrahydropteridine derivative from its corresponding aromatic pteridine precursor. This self-validating system relies on the robust nature of catalytic hydrogenation for this class of compounds.

Objective: To reduce an aromatic pteridine to its corresponding 5,6,7,8-tetrahydro derivative.

Materials:

-

Aromatic Pteridine Precursor

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Trifluoroacetic Acid (TFA), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether, anhydrous

-

Parr hydrogenation apparatus or similar

-

Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

-

Catalyst Pre-activation (Prereduction):

-

To a Parr hydrogenation flask, add the aromatic pteridine precursor (1.0 eq).

-

Add anhydrous methanol (approx. 20-30 mL per gram of substrate).

-

Under an inert atmosphere, carefully add Platinum(IV) oxide (0.1-0.2 eq by weight).

-

Seal the vessel, evacuate, and purge with hydrogen gas (3 cycles).

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and shake vigorously until the black PtO₂ catalyst is fully reduced to platinum black. This is typically indicated by the cessation of hydrogen uptake.

-

-

Substrate Dissolution and Reaction Initiation:

-

Vent the hydrogen pressure and, under a positive pressure of inert gas, carefully add anhydrous Trifluoroacetic Acid (TFA) (approx. 10-15 mL per gram of substrate) to dissolve the pteridine precursor. The acid is crucial for both substrate solubility and facilitating the reduction of the pyrazine ring.

-

Reseal the vessel, evacuate, and purge with hydrogen gas (3 cycles).

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (target pressure: 50-60 psi).

-

Commence vigorous shaking at room temperature.

-

Monitor the reaction progress by observing the pressure drop (hydrogen uptake). The reaction is typically complete within 2-6 hours, once hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

Vent the hydrogen pressure and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the platinum catalyst. Wash the catalyst pad with a small amount of anhydrous methanol.

-

Concentrate the filtrate in vacuo to remove the bulk of the solvent and TFA.

-

The resulting residue, which contains the tetrahydropteridine TFA salt, can be precipitated by adding a large volume of cold, anhydrous diethyl ether.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under high vacuum.

-

-

Validation:

-

Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The disappearance of aromatic proton signals and the appearance of aliphatic signals in the NMR spectrum corresponding to the C6, C7, and N5, N8 protons will validate the successful reduction.

-

Caption: Experimental workflow for the synthesis of tetrahydropteridines.

Conclusion

This compound represents a fundamental structure within the biologically vital class of reduced pteridines. Its close relationship to the essential cofactor BH4 positions it and its derivatives as compounds of significant interest for chemical biology and medicinal chemistry. The synthetic routes to its core structure are robust and versatile, allowing for the creation of diverse libraries for screening. Future research focused on this scaffold could yield novel modulators of aromatic amino acid and nitric oxide metabolism, potentially leading to new therapeutic agents for a range of human diseases.

References

-

Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Retrieved from [Link]

-

ResearchGate. (2002). (PDF) Tetrahydrobiopterin Biosynthesis, Utilization and Pharmacological Effects. Retrieved from [Link]

-

ScienceDirect. (n.d.). Pteridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrobiopterin. Retrieved from [Link]

-

YouTube. (2024, July 14). Green synthesis of Pteridine. Retrieved from [Link]

-

Tetrahydrobiopterin. (n.d.). Tetrahydrobiopterin. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. Retrieved from [Link]

-

PubChem. (n.d.). 6-Carboxy-5,6,7,8-tetrahydropterin. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5,6,7,8-tetrahydroxy-6-(1,2,3-trihydroxypropyl)-3,4a,7,8a-tetrahydropteridin-4-one. Retrieved from [Link]

-

PubMed. (n.d.). An abbreviated synthesis of tetrahydropteridines. Retrieved from [Link]

- Google Patents. (n.d.). US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives.

-

PubChem. (n.d.). Tetrahydropterin. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. (n.d.). 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 4-amino-7-oxo-substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid and 5,10-dideaza-5, 6,7,8-tetrahydrofolic acid. Retrieved from [Link]

-

ResearchGate. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-Amino-6-((1S,2R)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(3H)-one Dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (6s)-5,6,7,8-Tetrahydro-l-biopterin sulfate. Retrieved from [Link]

-

PubMed. (2024). The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5,6,7,8-tetrahydropteridin-4(1H)-one Dihydrochloride. Retrieved from [Link]

-

PubMed. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Retrieved from [Link]

-

PubMed. (2017). Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0469547B1 - 4-Amino-delta4,6-steroids and their use as 5alpha-reductase inhibitors.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 4. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]

- 7. The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydropterin | C6H9N5O | CID 135453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. An abbreviated synthesis of tetrahydropteridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives - Google Patents [patents.google.com]

- 13. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydropterins: Focus on 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one

A Note to the Reader: Initial searches for "4-Amino-5,6,7,8-tetrahydropteridin-6-one" did not yield a specific CAS number or substantial research data for this particular isomer. The scientific literature is overwhelmingly centered on the isomeric structure, 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one , a foundational molecule in the class of tetrahydropterins. This guide will, therefore, provide a comprehensive overview of this well-characterized and biologically significant compound, which is likely the molecule of interest for researchers in this field.

Introduction: The Central Role of Tetrahydropterins in Biology

The pteridine ring system is a vital heterocyclic scaffold found in a myriad of biologically important molecules, including folic acid and riboflavin. Within this class, the reduced pteridines, particularly the 5,6,7,8-tetrahydropteridines, play critical roles as cofactors in numerous enzymatic reactions essential for life. This guide focuses on the parent compound of many of these cofactors: 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one , a molecule of significant interest in the study of monooxygenase enzymes and nitric oxide synthesis. Its derivatives are indispensable for the biosynthesis of neurotransmitters and the regulation of various physiological processes. Understanding the chemistry, synthesis, and biological functions of this core molecule is fundamental for researchers in neurology, cardiology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one is crucial for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value |

| IUPAC Name | 2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one[1] |

| CAS Number | 1008-35-1[1] |

| Molecular Formula | C₆H₉N₅O[1] |

| Molecular Weight | 167.17 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in aqueous solutions, particularly under acidic or basic conditions |

| pKa | ~5.1 (for the N5 position) and ~10.4 (for the lactam proton) |

| UV Absorption (λmax) | ~265 nm in acidic solution, shifting to ~297 nm in neutral and basic solutions |

Synthesis of the Tetrahydropterin Scaffold

The synthesis of 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one and its derivatives can be achieved through several established routes. A common and effective method involves the catalytic hydrogenation of a suitable pteridine precursor.

General Synthetic Workflow

Caption: General workflow for the synthesis of tetrahydropterins.

Step-by-Step Experimental Protocol: Catalytic Reduction of Pterin

This protocol outlines a general procedure for the synthesis of 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one from pterin.

-

Preparation of the Reaction Mixture:

-

Hydrogenation:

-

Place the reaction vessel in a hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Maintain a hydrogen pressure of approximately 2 atmospheres.[2]

-

Stir the reaction mixture vigorously at room temperature.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by observing the uptake of hydrogen.

-

Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the disappearance of the starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

The solvent is typically removed under reduced pressure.

-

The resulting crude product can be precipitated by the addition of a suitable anti-solvent, such as ether.

-

The product is then collected by filtration, washed, and dried.

-

Causality Behind Experimental Choices:

-

Acidic Solvent: The use of a strong acid like trifluoroacetic acid ensures that the pterin is fully protonated, which facilitates the reduction of the pyrazine ring.

-

Platinum Catalyst: Platinum catalysts are highly effective for the reduction of aromatic nitrogen-containing heterocycles.

-

Hydrogen Pressure: A pressure of 2 atmospheres is generally sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.[2]

Biological Significance and Mechanism of Action

The biological importance of the tetrahydropterin scaffold lies in its role as a cofactor for several key enzymes. The most well-studied derivative is tetrahydrobiopterin (BH4), which has a 1,2-dihydroxypropyl side chain at the 6-position.

Cofactor for Aromatic Amino Acid Hydroxylases

Tetrahydrobiopterin is an essential cofactor for the following enzymes:

-

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine.

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the biosynthesis of serotonin.

Caption: Role of Tetrahydrobiopterin in Aromatic Amino Acid Hydroxylation.

Cofactor for Nitric Oxide Synthases

Tetrahydrobiopterin is also a critical cofactor for all isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) from L-arginine. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response.

Analytical Methods

The characterization and quantification of 2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one and its derivatives are essential for research and clinical applications.

| Analytical Technique | Purpose | Key Considerations |

| HPLC | Separation and quantification of pteridines in biological samples. | Reverse-phase columns with ion-pairing agents are often used. |

| Mass Spectrometry | Identification and structural elucidation. | Electrospray ionization (ESI) is a common ionization method. |

| NMR Spectroscopy | Structural confirmation of synthetic products. | ¹H and ¹³C NMR are standard techniques. |

| UV-Vis Spectroscopy | Monitoring reactions and assessing purity. | The spectrum is pH-dependent. |

| Fluorimetry | Highly sensitive detection and quantification. | Pteridines exhibit native fluorescence, which can be enhanced by oxidation. |

Applications in Research and Drug Development

The tetrahydropterin scaffold is a key area of investigation for several therapeutic applications:

-

Phenylketonuria (PKU): Sapropterin dihydrochloride (a synthetic form of BH4) is an approved drug for the treatment of certain forms of PKU, a genetic disorder caused by mutations in the PAH gene.

-

Neurological Disorders: Due to its role in neurotransmitter synthesis, the therapeutic potential of tetrahydropterin derivatives is being explored for conditions such as depression and Parkinson's disease.

-

Cardiovascular Disease: Tetrahydrobiopterin is essential for maintaining endothelial function through its role in NO production. Its deficiency is implicated in hypertension and atherosclerosis.

-

Anti-inflammatory Agents: Recent research has identified 5,6,7,8-tetrahydropteridines as potential scaffolds for the development of novel anti-inflammatory compounds.

Conclusion

2-Amino-5,6,7,8-tetrahydropteridin-4(3H)-one is a foundational molecule in the field of pteridine chemistry and biology. Its role as the core structure of essential cofactors like tetrahydrobiopterin places it at the heart of numerous critical metabolic pathways. A deep understanding of its synthesis, properties, and biological functions is paramount for researchers and drug development professionals aiming to modulate the activity of aromatic amino acid hydroxylases and nitric oxide synthases. Future research into novel derivatives of this versatile scaffold holds promise for the development of new therapies for a range of human diseases.

References

-

PubChem. Tetrahydropterin. Retrieved from [Link]

-

Pharmaffiliates. (S)-2-Amino-6-((1R,2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropteridin-4(1H)-one Sulfate. Retrieved from [Link]

-

Pharmaffiliates. 2-Amino-5,6,7,8-tetrahydropteridin-4(1H)-one Dihydrochloride. Retrieved from [Link]

-

P. aeruginosa Metabolome Database. 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589). Retrieved from [Link]

- Werner, E. R., et al. (1996). Identification of the 4-amino analogue of tetrahydrobiopterin as a dihydropteridine reductase inhibitor and a potent pteridine antagonist of rat neuronal nitric oxide synthase. Biochemical Journal, 320(Pt 1), 193–196.

- Rosowsky, A., et al. (1994). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Journal of Medicinal Chemistry, 37(10), 1474-1484.

- Elslager, E. F., et al. (1973). Synthesis and biological activity of 8-oxadihydropteridines. Journal of Medicinal Chemistry, 16(7), 771-775.

- Abdel-Wahab, B. F., et al. (2012). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 4(5), 1990-2001.

- Pfleiderer, W. (2009). Pushing at the Boundaries of Pterin Chemistry. Molecules, 14(1), 241-260.

- Pfleiderer, W., & Mengel, R. (1971). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Chemische Berichte, 104(12), 3842-3857.

- Google Patents. (1994). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.

- Wink, M. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5643.

- Taylor, E. C. (2017). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (pp. 1-52). Elsevier.

- Onwudiwe, D. C., & Ekennia, A. C. (2019).

- Armarego, W. L. F. (1963). An abbreviated synthesis of tetrahydropteridines. Journal of the Chemical Society, 4304-4307.

-

PubChem. (6r)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One. Retrieved from [Link]

Sources

Analogs of 4-Amino-5,6,7,8-tetrahydropteridin-6-one: A Technical Guide for Drug Discovery and Development

Abstract

The 4-amino-5,6,7,8-tetrahydropteridin-6-one core scaffold represents a privileged structure in medicinal chemistry, forming the foundation for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of key analogs derived from this core. We delve into the critical role of these compounds as enzyme cofactors and inhibitors, with a particular focus on their applications in metabolic disorders, inflammatory diseases, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation and innovation in this promising area of therapeutic development.

Introduction: The Versatile Tetrahydropteridinone Scaffold

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of various essential biomolecules, including folic acid and biopterin. The partially reduced this compound core, also known as tetrahydropterin, is of particular interest due to its structural similarity to tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1] This inherent bio-relevance has spurred extensive research into the synthesis and biological evaluation of its analogs, leading to the discovery of potent modulators of key physiological pathways.

This guide will explore the chemical space around the this compound nucleus, examining how modifications at various positions influence biological activity. We will discuss the rationale behind the design of these analogs and provide detailed methodologies for their synthesis and evaluation.

Key Analogs and Their Biological Significance

Tetrahydrobiopterin (BH4) and its Derivatives: Cofactor Replacement Therapy

Tetrahydrobiopterin (BH4) is arguably the most well-characterized and clinically significant analog. It is an essential cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), enzymes critical for the synthesis of neurotransmitters such as dopamine and serotonin, and for the metabolism of phenylalanine.[2] BH4 is also a vital cofactor for nitric oxide synthase (NOS), which produces the signaling molecule nitric oxide (NO).

Mechanism of Action: BH4 functions by donating a hydrogen atom during the enzymatic hydroxylation of aromatic amino acids. In the case of NOS, it facilitates the five-electron oxidation of L-arginine to produce NO and L-citrulline.

Therapeutic Applications:

-

Phenylketonuria (PKU): Deficiencies in BH4 synthesis or regeneration lead to a form of hyperphenylalaninemia. Supplementation with sapropterin dihydrochloride, a synthetic form of BH4, can restore PAH activity in some patients.

-

Cardiovascular Diseases: BH4 has shown cardioprotective effects in models of ischemia-reperfusion injury by enhancing NO production and reducing oxidative stress.[3][4][5]

-

Neuroprotective Effects: Preclinical studies suggest that BH4 may have neuroprotective roles in conditions like prenatal hypoxia by mitigating toxic effects on the developing brain.[1]

6-Substituted Analogs: Modulating Enzyme Activity and Selectivity

Modifications at the 6-position of the tetrahydropterin ring have yielded a rich variety of analogs with diverse biological activities. The nature of the substituent at this position significantly influences the molecule's interaction with target enzymes.

Structure-Activity Relationship (SAR):

-

6-Alkyl and 6-Alkoxymethyl Analogs: The length and branching of the alkyl chain at the 6-position can modulate the cofactor activity for aromatic amino acid hydroxylases. For instance, certain 6-alkoxymethyl analogs have been shown to be excellent cofactors for these enzymes.[3]

-

6-Aminomethyl Analogs: The introduction of an aminomethyl group can lead to compounds with altered biological profiles. The synthesis of 6-aminomethyl-5,6,7,8-tetrahydropterin has been reported, highlighting a versatile synthetic handle for further derivatization.[6]

Pteridine Analogs as Enzyme Inhibitors: Targeting Disease Pathways

Beyond their role as cofactors, pteridine analogs have been extensively explored as inhibitors of various enzymes implicated in disease.

-

Antifolates: Due to their structural similarity to folic acid, many pteridine derivatives exhibit antifolate activity by inhibiting dihydrofolate reductase (DHFR) and other enzymes in the folate pathway. This has been a successful strategy in cancer chemotherapy (e.g., methotrexate) and for antimicrobial agents.

-

Pteridine Reductase (PTR1) Inhibitors: In some protozoan parasites like Leishmania and Trypanosoma, PTR1 provides a bypass for DHFR, conferring resistance to traditional antifolates. Developing selective PTR1 inhibitors is a key strategy to combat these parasitic infections.[7][8]

-

Anti-inflammatory Agents: Certain tetrahydropteridine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[9][10]

Synthesis of this compound Analogs

The synthesis of the tetrahydropteridinone core and its analogs often involves multi-step sequences starting from readily available pyrimidine or pyrazine precursors.

General Synthetic Strategy

A common approach involves the construction of the pyrazine ring onto a pre-existing pyrimidine ring. This can be achieved through various condensation reactions. Subsequent reduction of the pyrazine ring then yields the tetrahydropteridine scaffold.

Caption: General synthetic workflow for tetrahydropteridine analogs.

Experimental Protocol: Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin

This protocol is based on the method described by Waring (1988) and serves as an example of a multi-step synthesis of a 6-substituted analog.[6]

Step 1: Synthesis of 2-Acetamido-6-formylpteridin-4(3H)-one

-

To a solution of 2-acetamido-6-methylpteridin-4(3H)-one in a suitable solvent (e.g., dioxane), add selenium dioxide.

-

Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

-

After completion, filter the hot solution to remove selenium metal.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

Step 2: Synthesis of 2-Acetamido-6-cyanopteridin-4(3H)-one

-

Prepare the oxime of 2-acetamido-6-formylpteridin-4(3H)-one by reacting it with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate).

-

Dehydrate the resulting oxime using a dehydrating agent such as acetic anhydride.

-

Isolate and purify the 2-acetamido-6-cyanopteridin-4(3H)-one.

Step 3: Reduction to 2-Acetamido-6-aminomethyl-5,6,7,8-tetrahydropteridin-4(3H)-one

-

Dissolve 2-acetamido-6-cyanopteridin-4(3H)-one in a suitable solvent (e.g., trifluoroacetic acid).

-

Perform catalytic hydrogenation using a platinum catalyst (e.g., platinum oxide) under a hydrogen atmosphere.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the catalyst and evaporate the solvent to obtain the crude product.

Step 4: Hydrolysis to 6-Aminomethyl-5,6,7,8-tetrahydropterin

-

Hydrolyze the acetamido group of the product from Step 3 using acidic conditions (e.g., refluxing in hydrochloric acid).

-

After the reaction is complete, cool the solution and purify the final product, typically by crystallization or chromatography.

Biological Evaluation of Tetrahydropteridinone Analogs

A variety of in vitro and in vivo assays are employed to determine the biological activity of these analogs.

In Vitro Anti-inflammatory Screening Protocol

This protocol provides a general framework for assessing the anti-inflammatory potential of test compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

Assay Procedure:

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is a measure of NO production.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Data Analysis:

-

Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for each active compound.

Caption: Workflow for in vitro anti-inflammatory screening.

Pteridine Reductase Inhibition Assay Protocol

This spectrophotometric assay is used to identify inhibitors of pteridine reductase.[12]

Principle: The activity of PTR1 is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant PTR1 enzyme

-

NADPH

-

Substrate (e.g., biopterin)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.8)

-

Test compounds

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate.

-

Immediately before adding the enzyme, take an initial absorbance reading at 340 nm.

-

Add the PTR1 enzyme to start the reaction.

-

Monitor the decrease in absorbance at 340 nm over time.

Data Analysis:

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the percentage inhibition relative to the control (no inhibitor).

-

Calculate the IC50 value for each active compound.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents.

| Position of Substitution | General SAR Observations | Key Examples |

| C6 | The size, polarity, and hydrogen bonding capacity of the substituent are critical for enzyme interaction. Alkyl, alkoxymethyl, and aminomethyl groups have been explored, leading to both potent cofactors and inhibitors. | Tetrahydrobiopterin, 6-methyltetrahydropterin, 6-aminomethyl-5,6,7,8-tetrahydropterin |

| N5 | Methylation at the N5 position can influence the stability and cofactor activity of the molecule.[13][14] | N5-methyl-tetrahydrobiopterin |

| C7 | Introduction of a carbonyl group at the C7 position has been shown to abolish the antifolate activity of certain analogs.[15] | 4-amino-7-oxo-substituted analogs |

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Improving Selectivity: Designing analogs with high selectivity for specific enzyme targets to minimize off-target effects.

-

Exploring New Therapeutic Areas: Investigating the potential of these analogs in other diseases where the targeted pathways are implicated, such as neurodegenerative disorders and metabolic syndromes.

-

Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and pharmacokinetic properties of promising lead compounds.

References

- Bigham, E. C., Smith, G. K., Reinhard, J. F., Jr., Mallory, W. R., Nichol, C. A., & Morrison, R. W., Jr. (1987). Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases. Journal of Medicinal Chemistry, 30(1), 40–45.

- Nakao, A., Ohkawa, N., Nagasaki, T., Kagari, T., Doi, H., Shimozato, T., Ushiyama, S., & Aoki, K. (2010). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3. Bioorganic & Medicinal Chemistry Letters, 20(16), 4747–4752.

- Nakao, A., Ohkawa, N., Nagasaki, T., Kagari, T., Doi, H., Shimozato, T., Ushiyama, S., & Aoki, K. (2009). Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1. Bioorganic & Medicinal Chemistry Letters, 19(16), 4627–4631.

- Patel, K. B., Stratford, M. R., Wardman, P., & Everett, S. A. (2002). Oxidation of tetrahydrobiopterin by biological radicals and scavenging of the trihydrobiopterin radical by ascorbate. Free Radical Biology and Medicine, 32(3), 203–211.

- Yamashiro, S., Kuniyoshi, Y., Arakaki, K., Uezu, T., Miyagi, K., & Koja, K. (2006). Cardioprotective effects of tetrahydrobiopterin in cold heart preservation after cardiac arrest. Annals of Thoracic and Cardiovascular Surgery, 12(2), 95–104.

- Gao, L., & Li, H. (2002). Novel cardioprotective effects of tetrahydrobiopterin after anoxia and reoxygenation: Identifying cellular targets for pharmacologic manipulation. The Journal of Thoracic and Cardiovascular Surgery, 123(6), 1074–1083.

- Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. Australian Journal of Chemistry, 41(4), 667-676.

- de la Fuente, E., & Carrasco, E. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 38(6), 1886-1927.

- Griffin, R. J., Arris, C. E., Bleasdale, C., Boyle, F. T., Calvert, A. H., Curtin, N. J., ... & Golding, B. T. (2000). Resistance-modifying agents. 8. Inhibition of O(6)-alkylguanine-DNA alkyltransferase by O(6)-alkenyl-, O(6)-cycloalkenyl-, and O(6)-(2-oxoalkyl)guanines and potentiation of temozolomide cytotoxicity in vitro by O(6)-(1-cyclopentenylmethyl)guanine. Journal of Medicinal Chemistry, 43(22), 4071-4083.

- Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 116-119.

- Chen, Y. R., & Li, H. (2011). A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin. ASSAY and Drug Development Technologies, 9(3), 259-267.

- Davis, M. D., Kaufman, S., & Milstien, S. (1991). Conversion of 6-substituted tetrahydropterins to 7-isomers via phenylalanine hydroxylase-generated intermediates. Proceedings of the National Academy of Sciences, 88(2), 385-389.

- Kalin, P., & Viscontini, M. (1985). Specific inhibitors in vitamin biosynthesis. Part 9. Reactions of 7,7-dialkyl-7,8-dihydropteridines of use in the synthesis of potential inhibitors of tetrahydrofolate biosynthesis. Journal of the Chemical Society, Perkin Transactions 1, 2145-2150.

-

Wikipedia contributors. (2024). Tetrahydrobiopterin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- De Gruyter. (1993). ChemInform Abstract: Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. ChemInform, 24(25).

- Hunter, W. N., & Fyfe, P. K. (2009). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry, 52(22), 7135-7145.

-

ACS Publications. (2009). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry. Retrieved from [Link]

- Semple, F., & Fidock, D. A. (2017).